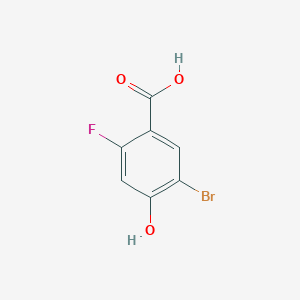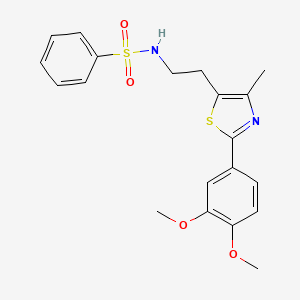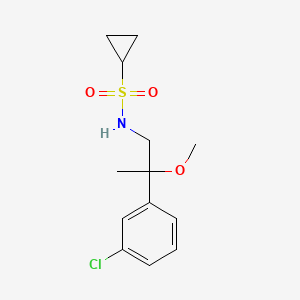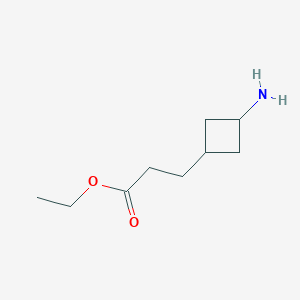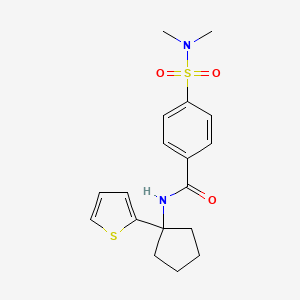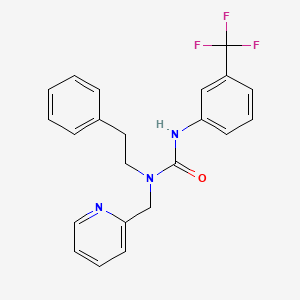
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound with potential applications in scientific research. This compound is commonly known as PTC-209 and belongs to the class of small molecule inhibitors that can target cancer stem cells.
Mécanisme D'action
PTC-209 works by inhibiting the activity of BMI-1, a protein that is overexpressed in cancer stem cells. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to tumor initiation and progression. PTC-209 binds to BMI-1 and prevents its interaction with other proteins, leading to the inhibition of BMI-1 activity and subsequent elimination of cancer stem cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have selective toxicity towards cancer stem cells, with little to no effect on normal stem cells or differentiated cells. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer stem cells, leading to a reduction in tumor size and metastasis. PTC-209 has also been shown to sensitize cancer stem cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTC-209 is its selectivity towards cancer stem cells, which makes it a promising candidate for cancer therapy. This compound has also been shown to have low toxicity towards normal cells, which is important for minimizing side effects. However, PTC-209 has some limitations in lab experiments, including its low solubility in water and its instability in solution. These limitations can make it difficult to administer PTC-209 in animal models and clinical trials.
Orientations Futures
There are several future directions for PTC-209 research, including the development of more stable and soluble formulations, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other cancer therapies. Other potential future directions include the identification of biomarkers that can predict response to PTC-209 and the exploration of its potential applications in other diseases, such as neurodegenerative disorders. Overall, PTC-209 has the potential to be a valuable tool in cancer stem cell research and cancer therapy.
Méthodes De Synthèse
PTC-209 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromopyridine with benzylamine to form 2-(benzylamino)pyridine. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form 1-(2-(benzylamino)pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. The final step involves the reaction of this intermediate with urea to form PTC-209.
Applications De Recherche Scientifique
PTC-209 has potential applications in scientific research, particularly in the field of cancer stem cell research. Cancer stem cells are a subpopulation of cells within tumors that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, maintenance, and resistance to therapy. PTC-209 has been shown to selectively target and eliminate cancer stem cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)18-9-6-11-19(15-18)27-21(29)28(16-20-10-4-5-13-26-20)14-12-17-7-2-1-3-8-17/h1-11,13,15H,12,14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPDFTXKZZJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

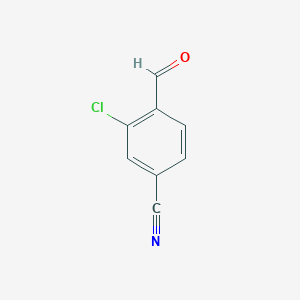
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)
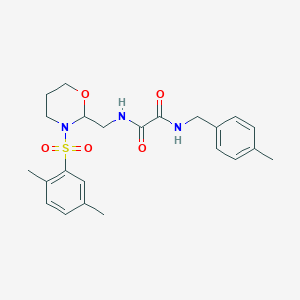
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)
